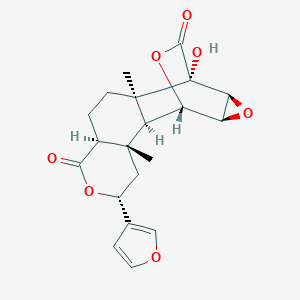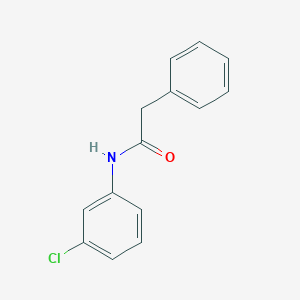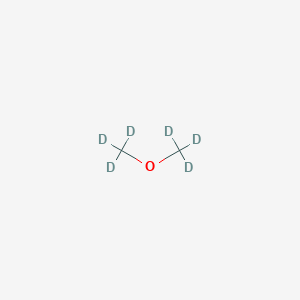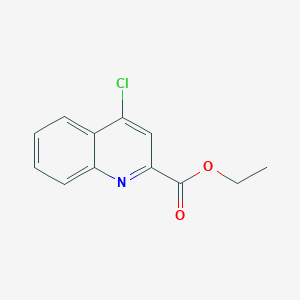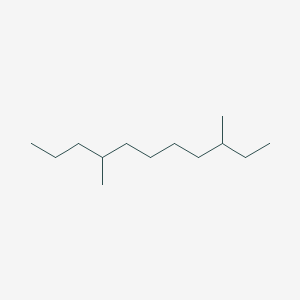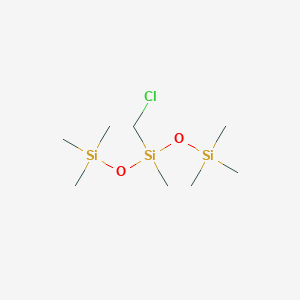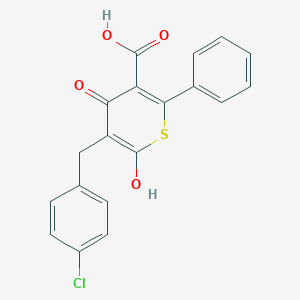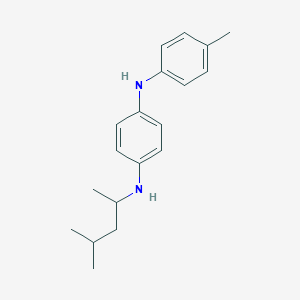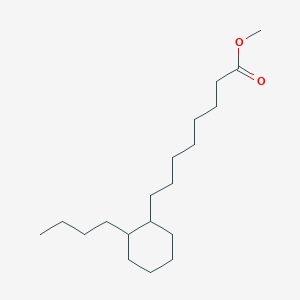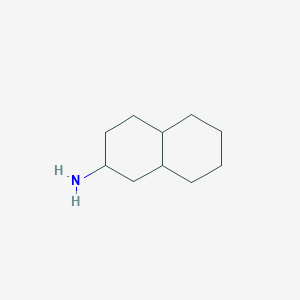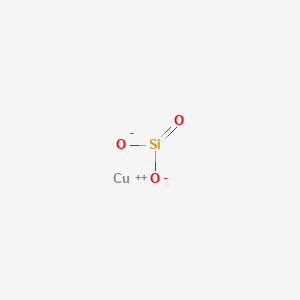
Copper silicate
説明
Copper silicate, represented chemically as Cu₂SiO₃, is an inorganic compound that belongs to the group of silicates. It is a blue-green or turquoise-colored material that is insoluble in water. The copper ions in the compound provide its distinctive coloration, characteristic of many copper-containing compounds. Copper silicates have been known since ancient times and have a fascinating history of usage in the field of pigments, ceramics, and glass-making .
準備方法
Synthetic Routes and Reaction Conditions: There are several methods to synthesize copper silicate, each with its unique set of conditions and requirements. One common method involves the reaction of copper sulfate with sodium silicate in an aqueous solution: [ 2CuSO₄ + Na₂SiO₃ \rightarrow Cu₂SiO₃ + 2Na₂SO₄ ] Another method is by reacting silicon dioxide (SiO₂) with copper (II) oxide (CuO) at high temperatures: [ 2CuO + SiO₂ \rightarrow Cu₂SiO₃ ] The final product is a precipitate of this compound that can be collected by filtration. The product’s purity and exact composition can vary depending on the exact conditions used during the reaction, including the temperature, pH, and the ratio of the starting materials .
Industrial Production Methods: In industrial settings, this compound can be produced from copper smelting slag through a method of in situ modification. This involves the addition of polyethylene glycol-6000 as a modifier, with optimal conditions being a modification temperature of 40°C and a pH of 8.5. Under these conditions, the silicon sinking rate is high, and the prepared silica particles have good dispersibility .
化学反応の分析
Types of Reactions: Copper silicate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen to form copper oxide and silicon dioxide.
Reduction: It can be reduced using hydrogen or carbon monoxide to produce elemental copper and silicon dioxide.
Substitution: this compound can react with acids to form copper salts and silicic acid.
Major Products Formed:
Oxidation: Copper oxide (CuO) and silicon dioxide (SiO₂)
Reduction: Elemental copper (Cu) and silicon dioxide (SiO₂)
Substitution: Copper salts (e.g., copper chloride) and silicic acid (H₄SiO₄)
科学的研究の応用
Copper silicate has found use in a variety of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including the reverse water-gas shift reaction.
Biology and Medicine: this compound nanoparticles are being investigated for their potential use in drug delivery and in the photothermal therapy of cancer.
Industry: this compound is used in the manufacture of glasses and ceramics, providing a beautiful, deep blue coloration.
作用機序
The mechanism by which copper silicate exerts its effects is primarily through its catalytic properties. The presence of copper ions in the compound allows it to participate in redox reactions, facilitating the transfer of electrons. In biological systems, this compound nanoparticles can induce the generation of reactive oxygen species, leading to cell apoptosis or necrosis. This is particularly useful in cancer therapies where the generation of reactive oxygen species can target and kill cancer cells .
類似化合物との比較
Copper silicate can be compared with other similar compounds, such as:
Barium this compound (BaCuSi₂O₆): Used as a pigment in ancient China.
Lead this compound: Another pigment used in historical artifacts.
Kinoite (Ca₂Cu₂Si₃O₁₀·2H₂O): A this compound mineral with calcium.
Uniqueness: this compound is unique due to its vibrant blue-green color and its versatility in various applications, from pigments to advanced medical therapies. Its ability to act as a catalyst in chemical reactions and its potential in drug delivery systems highlight its distinct properties compared to other silicates.
Conclusion
This compound is a compound with a rich history and a wide range of applications in various fields. Its unique properties make it a valuable material in scientific research, industry, and medicine. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization and development in future technologies.
特性
IUPAC Name |
copper;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034478 | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344-72-5 | |
| Record name | Copper silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper silicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]naphthalene-2,7-disulfonic acid](/img/structure/B95628.png)
![3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol](/img/structure/B95636.png)
